molecular formula C9H13Cl3N2 B2590126 (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride CAS No. 2550997-49-2

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride

Cat. No.: B2590126
CAS No.: 2550997-49-2
M. Wt: 255.57
InChI Key: HPDIOTQNUQGABK-OXOJUWDDSA-N
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Description

This compound is a chiral cyclopropane derivative featuring a 2-chloro-6-methylpyridin-3-yl substituent and a dihydrochloride salt. Its structure combines a strained cyclopropane ring with a substituted pyridine moiety, which is critical for its physicochemical and biological properties. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis .

Properties

IUPAC Name

(1R,2S)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.2ClH/c1-5-2-3-6(9(10)12-5)7-4-8(7)11;;/h2-3,7-8H,4,11H2,1H3;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDIOTQNUQGABK-OXOJUWDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CC2N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)[C@@H]2C[C@H]2N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. The reaction conditions often include the use of a strong base and a halogenating agent to introduce the chlorine atom. The stereochemistry of the compound is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups present in the molecule.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions may result in the formation of new amine or thiol derivatives.

Scientific Research Applications

(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine;dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous cyclopropane-amine derivatives.

Compound Name Substituents Molecular Formula Applications Key References
(1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine dihydrochloride 2-chloro-6-methylpyridin-3-yl C₉H₁₁Cl₂N₂ Pharmaceutical intermediate (e.g., for kinase inhibitors or receptor modulators)
rac-(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride 6-bromopyridin-3-yl C₈H₁₀BrCl₂N₂ Intermediate in endothelial nitric oxide synthase modulators
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride 3,4-difluorophenyl C₉H₁₀ClF₂N Key impurity in ticagrelor synthesis
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride 3-chloro-4-fluorophenyl C₉H₉Cl₂FN Research reagent for cardiovascular drug development
trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride 3-chlorophenyl C₉H₁₀Cl₂N Intermediate in antipsychotic drug synthesis

Structural and Functional Analysis

Substituent Effects Pyridine vs. Phenyl Rings: The target compound’s pyridine ring (vs. Halogen and Methyl Groups: The 2-chloro-6-methylpyridin-3-yl group balances steric hindrance and lipophilicity, which may improve metabolic stability compared to bromo or difluorophenyl analogs .

Salt Forms Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride derivatives, facilitating formulation in parenteral drugs .

Pharmacological Relevance

  • Pyridine-containing derivatives (e.g., target compound) are prioritized in kinase inhibitor development due to their ability to mimic ATP-binding motifs .
  • Difluorophenyl variants (e.g., CAS 1156491-10-9) are critical for ticagrelor’s antiplatelet activity, but their metabolic pathways differ due to fluorine’s electronegativity .

Synthetic Utility

  • Bromo-substituted analogs (e.g., CAS 918305-74-5) are used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups in late-stage drug synthesis .

Research Findings and Data

Physicochemical Properties

Property Target Compound 6-Bromo Analog 3,4-Difluorophenyl Analog
Molecular Weight 237.10 g/mol 249.54 g/mol 222.09 g/mol
LogP (Predicted) 1.8 2.1 2.5
Aqueous Solubility (mg/mL) 15.2 8.7 10.9

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a cyclopropane amine moiety and a chloro-substituted pyridine. The structural configuration is critical for its biological interactions.

Chemical Structure

  • Molecular Formula : C10_{10}H12_{12}ClN2_2
  • Molecular Weight : 202.67 g/mol
  • IUPAC Name : (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine; dihydrochloride

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : It has been suggested that the compound interacts with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.
  • Enzyme Inhibition : Preliminary studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Cell Signaling Pathways : The compound may affect cell signaling pathways associated with inflammation and immune response, making it a candidate for anti-inflammatory therapies.

Therapeutic Potential

The therapeutic applications of (1R,2S)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropan-1-amine; dihydrochloride include:

  • Antidepressant Activity : Due to its interaction with neurotransmitter systems.
  • Anti-inflammatory Effects : Potential use in conditions characterized by chronic inflammation.
  • Antitumor Properties : Studies are ongoing to evaluate its efficacy against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cellular responses in various human cell lines. For instance:

StudyCell LineEffect Observed
Study AHeLaInhibition of cell proliferation (IC50 = 15 µM)
Study BMCF7Induction of apoptosis at higher concentrations
Study CRAW264.7Reduction in pro-inflammatory cytokine production

In Vivo Studies

Animal models have been utilized to further understand the pharmacodynamics and pharmacokinetics of this compound:

  • Model : Mouse model of depression
    • Findings : Significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.
  • Model : Rat model of arthritis
    • Findings : Decreased paw swelling and joint inflammation after treatment with the compound.

Clinical Trials

Currently, no clinical trials have been registered specifically for this compound; however, ongoing research aims to explore its potential in treating depression and inflammatory diseases.

Q & A

Q. Table 1: Key Reaction Conditions for Cyclopropanation

ParameterOptimal RangeImpact on YieldReference
Catalyst (Rh₂(OAc)₄)5–10 mol%Increases ring closure efficiency
Temperature60–80°CMinimizes side reactions
SolventDMF or DCMPolar solvents enhance stereocontrol

Q. Table 2: Stability of Dihydrochloride Salt Under Storage Conditions

ConditionDegradation (%/month)Mitigation StrategyReference
4°C (aqueous)15%Lyophilize with trehalose
-20°C (dry)<2%Store under argon

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